molecular formula C31H27N5O B12790448 Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- CAS No. 94731-71-2

Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)-

Cat. No.: B12790448
CAS No.: 94731-71-2
M. Wt: 485.6 g/mol
InChI Key: ANMGPWBYEPGATL-UHFFFAOYSA-N
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Description

Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- is a compound that features prominently in the field of medicinal chemistry. This compound is part of the acridine family, known for its diverse biological activities, including anticancer properties. The structure of this compound includes two acridine moieties, which are known to intercalate with DNA, thereby disrupting cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- typically involves a multi-step process. One common method includes the reaction of acridine derivatives with appropriate amines under controlled conditions. For instance, the synthesis might start with the preparation of 9-acridinylamine, which is then reacted with ethylamine to form the desired product. The reaction conditions often involve the use of solvents like chloroform or methanol and may require purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, scaled up for mass production. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the acridine moieties, potentially altering the compound’s biological activity.

    Substitution: The compound can undergo substitution reactions, where functional groups on the acridine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield acridine N-oxides, while reduction could produce dihydroacridine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophiles employed.

Scientific Research Applications

Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- exerts its effects primarily involves DNA intercalation. The acridine moieties insert between DNA base pairs, disrupting the DNA structure and inhibiting essential cellular processes such as replication and transcription. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Amsacrine: Another acridine derivative used as an anticancer agent.

    DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide): Known for its DNA intercalating properties and anticancer activity.

    Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.

Uniqueness

Propanamide, 3-(9-acridinylamino)-N-(2-(9-acridinylamino)ethyl)- is unique due to its dual acridine structure, which may enhance its DNA intercalating ability and potentially increase its efficacy as an anticancer agent compared to other single acridine derivatives .

Properties

CAS No.

94731-71-2

Molecular Formula

C31H27N5O

Molecular Weight

485.6 g/mol

IUPAC Name

3-(acridin-9-ylamino)-N-[2-(acridin-9-ylamino)ethyl]propanamide

InChI

InChI=1S/C31H27N5O/c37-29(17-18-33-30-21-9-1-5-13-25(21)35-26-14-6-2-10-22(26)30)32-19-20-34-31-23-11-3-7-15-27(23)36-28-16-8-4-12-24(28)31/h1-16H,17-20H2,(H,32,37)(H,33,35)(H,34,36)

InChI Key

ANMGPWBYEPGATL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64

Origin of Product

United States

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